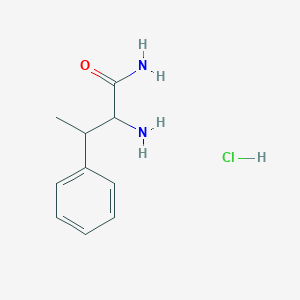

2-Amino-3-phenylbutanamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-phenylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKHAJNHFWRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 2 Amino 3 Phenylbutanamide Hydrochloride

Amidation Reactions in the Formation of 2-Amino-3-phenylbutanamide (B13179621) Hydrochloride

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. In the context of 2-Amino-3-phenylbutanamide hydrochloride, this typically involves the reaction of the carboxylic acid group of 2-amino-3-phenylbutanoic acid with an ammonia (B1221849) source.

The most direct route to 2-Amino-3-phenylbutanamide is the condensation of 2-amino-3-phenylbutanoic acid with ammonia. However, this transformation presents a significant challenge. Amino acids are zwitterionic, and the amine (ammonia) is basic. A simple mixture of the two results in an acid-base reaction, forming a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.org Overcoming this requires either forcing conditions, such as high temperatures to drive off water and promote dehydration, or the activation of the carboxylic acid.

An alternative strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The process would involve:

Protection: The α-amino group of 2-amino-3-phenylbutanoic acid is first protected (e.g., as a Boc or Cbz derivative) to prevent unwanted side reactions.

Activation: The protected amino acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive acyl chloride.

Amination: The acyl chloride is subsequently reacted with ammonia to form the protected amide.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield 2-Amino-3-phenylbutanamide, which is then converted to its hydrochloride salt.

| Step | Reagent Example | Intermediate Product | Purpose |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-2-amino-3-phenylbutanoic acid | Prevents the amino group from reacting. |

| Activation | Thionyl chloride (SOCl₂) | N-Boc-2-amino-3-phenylbutanoyl chloride | Creates a highly reactive acylating agent. |

| Amidation | Ammonia (NH₃) | N-Boc-2-amino-3-phenylbutanamide | Forms the desired amide bond. |

| Deprotection | Hydrochloric acid (HCl) in dioxane | This compound | Removes the protecting group and forms the final salt. |

To avoid the harsh conditions required for forming and using acyl chlorides, chemical dehydrating agents, also known as coupling agents, are widely employed. Dicyclohexylcarbodiimide (DCC) is a classic example used extensively in peptide synthesis. orgoreview.comcreative-peptides.com The mechanism involves the activation of the carboxylic acid without the need for prior protection of the amino group, although protection is often still used to ensure clean reactions and prevent polymerization.

The key steps when using DCC are:

Activation: The carboxylic acid group of (often N-protected) 2-amino-3-phenylbutanoic acid attacks one of the double bonds of DCC. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.org

Nucleophilic Attack: Ammonia or an amine nucleophile attacks the activated carbonyl carbon of the O-acylisourea intermediate. orgoreview.com

Product Formation: The amide bond is formed, and the DCC is converted into N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can often be removed by simple filtration. thieme-connect.com

A common issue with carbodiimide (B86325) methods is the potential for racemization at the α-carbon, especially when the amino group is protected with urethane-type protecting groups. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress this side reaction and improve reaction efficiency. nih.gov

| Reagent/Additive | Function | Key Byproduct |

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid by forming an O-acylisourea intermediate. | N,N'-Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble analogue of DCC, simplifying byproduct removal. | A water-soluble urea (B33335) derivative |

| 1-Hydroxybenzotriazole (HOBt) | Added to DCC/EDC reactions to reduce racemization and improve yield. | N/A |

Nucleophilic Substitution Approaches to the 2-Amino-3-phenylbutanamide Skeleton

An alternative synthetic logic involves forming the carbon skeleton first and subsequently introducing the α-amino group via a nucleophilic substitution reaction. This approach typically starts with a precursor containing a suitable leaving group at the C-2 position.

A plausible pathway begins with 2-bromo-3-phenylbutanoic acid. The synthesis would proceed as follows:

The carboxylic acid is first converted to the primary amide, 2-bromo-3-phenylbutanamide. This can be achieved using the amidation methods described previously (e.g., via the acyl chloride or using coupling agents).

The α-bromo group is then displaced by an amino group. A direct reaction with ammonia (ammonolysis) can be effective, proceeding via an Sₙ2 mechanism.

Alternatively, to avoid side reactions like elimination or over-alkylation, a more controlled nitrogen source is often used. Sodium azide (B81097) (NaN₃) can be used to displace the bromide, forming a 2-azido intermediate. The azide is then reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) (the Staudinger reaction).

This method is advantageous as it builds the less complex amide functionality before introducing the sensitive amino group.

Strecker Synthesis Variations and Adaptations for α-Amino Nitrile Precursors

The Strecker synthesis is a powerful, one-pot, three-component reaction that produces α-amino acids from an aldehyde, ammonia, and a cyanide source. wikipedia.orgvaia.com To generate 2-Amino-3-phenylbutanamide, this classic synthesis requires a key adaptation in the final step.

The standard process would be:

Imine Formation: The starting aldehyde, 2-phenylpropanal, reacts with ammonia to form an imine intermediate.

Cyanation: A cyanide ion (from a source like KCN or HCN) attacks the imine carbon to form the α-amino nitrile precursor: 2-amino-3-phenylbutanenitrile. wikipedia.orgmasterorganicchemistry.com

The critical adaptation lies in the workup of this α-amino nitrile. Standard Strecker synthesis employs vigorous acidic or basic hydrolysis, which converts the nitrile group completely to a carboxylic acid. To obtain the desired amide, a controlled, partial hydrolysis is necessary. This can be achieved under milder conditions, for instance, using a base like sodium hydroxide (B78521) in an alcohol solvent, which favors the hydration of the nitrile to a primary amide over complete hydrolysis to the carboxylic acid. oatext.com This selective transformation is a key variation that adapts the Strecker route to the synthesis of α-amino amides instead of α-amino acids.

Catalytic Synthesis Routes and Mechanistic Insights

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. The direct catalytic amidation of carboxylic acids is a field of active research, aiming to circumvent the need for stoichiometric activating agents like DCC. diva-portal.org

Transition metal catalysts, particularly those based on Group (IV) metals like titanium (Ti) and zirconium (Zr), have shown promise for the direct amidation of carboxylic acids, including amino acids. diva-portal.org The general mechanism involves the Lewis acidic metal center activating the carboxylic acid.

A proposed catalytic cycle using a catalyst like titanium tetrafluoride (TiF₄) is as follows: researchgate.net

Coordination/Activation: The titanium catalyst coordinates to the carbonyl oxygen of 2-amino-3-phenylbutanoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: An ammonia molecule attacks the activated carbonyl carbon.

Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of water and the formation of the amide bond.

Catalyst Regeneration: The catalyst is released and can re-enter the catalytic cycle.

These methods are highly atom-economical, as the only byproduct is water. diva-portal.org The primary challenge is often the need for elevated temperatures to drive the dehydration step, but the development of more active catalysts continues to address this limitation. Such protecting-group-free catalytic methods represent a green and efficient alternative to classical multi-step syntheses. researchgate.net

Enzyme-Catalyzed Transformations for Amide Formation

The enzymatic formation of amide bonds is an area of significant research interest due to its potential for high selectivity and sustainability under mild reaction conditions. nih.govnih.gov Enzymes, particularly lipases and proteases, can catalyze the amidation reaction between a carboxylic acid or its ester and an amine. mdpi.com For a compound like 2-Amino-3-phenylbutanamide, a biocatalytic approach could involve enzymes like nitrile hydratase, which converts nitriles to the corresponding amides. google.comresearchgate.net This method can offer high efficiency and selectivity, often reducing the need for protecting groups and minimizing waste compared to traditional chemical methods. nih.gov Another enzymatic route involves transaminases for the asymmetric synthesis of chiral amines, which could be precursors to the final amide product. mdpi.com However, no studies were found that specifically apply these enzymatic methods to the synthesis of 2-Amino-3-phenylbutanamide.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Process optimization is a critical step in chemical synthesis to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of a specific molecule like this compound, this would typically involve the systematic study of various reaction parameters. Key factors often include:

Catalyst Selection: Identifying the most efficient chemical or biological catalyst.

Solvent Effects: Choosing a solvent that maximizes solubility of reactants and facilitates product formation and separation.

Temperature and pH: Fine-tuning these conditions is crucial, especially in enzymatic reactions where enzyme stability and activity are highly dependent on them. mdpi.com

Reactant Concentration and Stoichiometry: Adjusting the ratio of starting materials to drive the reaction towards completion and minimize side products.

Without specific literature on this compound, a hypothetical optimization table cannot be generated with scientifically accurate data. General approaches often employ Design of Experiments (DoE) to efficiently explore the parameter space and identify optimal conditions.

Challenges in Large-Scale Production and Purification of this compound Salts

Scaling up a chemical synthesis from the laboratory bench to industrial production presents numerous challenges. For a hydrochloride salt of an amino amide, these challenges would likely include:

Reaction Control: Managing heat transfer in large reactors to maintain the optimal temperature profile and prevent runaway reactions.

Reagent Handling: Safe storage and transfer of potentially hazardous raw materials at a large scale.

Product Isolation and Purification: Developing robust and scalable methods for crystallization and isolation of the hydrochloride salt is crucial for achieving the high purity required, particularly for pharmaceutical applications. Impurity profiling and control become more critical at scale.

Process Consistency: Ensuring batch-to-batch consistency in terms of yield and purity.

Waste Management: Handling and treating large volumes of solvent and reagent waste in an environmentally responsible and cost-effective manner.

General literature discusses the difficulties in scaling up syntheses of complex molecules like α,α-disubstituted α-amino acids nih.gov and the purification of amino acid-N-carboxyanhydrides researchgate.net, but specific challenges documented for this compound have not been reported in the available literature.

Compound Names

As no specific synthetic routes or detailed discussions involving multiple reagents for this compound were found, a table of compound names cannot be populated based on the provided instructions.

Stereochemical Control and Chiral Resolution Strategies for 2 Amino 3 Phenylbutanamide Hydrochloride

Asymmetric Synthesis of Enantiopure 2-Amino-3-phenylbutanamide (B13179621) Hydrochloride

The creation of a single, desired enantiomer from achiral starting materials is a cornerstone of modern organic synthesis. This is typically achieved through the use of chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. acs.org Once the desired stereochemistry is established, the auxiliary is removed. Evans oxazolidinones, developed by David A. Evans, are a prominent class of chiral auxiliaries used for stereoselective alkylation and aldol (B89426) reactions. santiago-lab.comwikipedia.org These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com In the context of synthesizing 2-amino-3-phenylbutanamide, an oxazolidinone auxiliary could be acylated and then subjected to a diastereoselective alkylation or a conjugate addition to introduce the phenyl group at the C3 position with high stereocontrol. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. harvard.edu After the key stereocenter-forming step, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be converted to the corresponding amide.

Another effective chiral auxiliary is pseudoephedrine. It can be used in asymmetric aza-Michael reactions where a nitrogen nucleophile is added to an α,β-unsaturated amide. acs.orgresearchgate.net This approach can yield β-amino amides with high diastereoselectivity. acs.org The resulting adducts can then be transformed into the desired β-amino esters or amides. acs.orgresearchgate.net

| Chiral Auxiliary | Typical Application | Key Advantage |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | High diastereoselectivity due to effective facial shielding of the enolate. santiago-lab.comwikipedia.org |

| Pseudoephedrine | Asymmetric aza-Michael reactions | Commercially available and effective for the synthesis of β-amino amides. acs.orgresearchgate.net |

| Homochiral Lithium Amides | Asymmetric conjugate additions | Highly diastereoselective for creating β-amino acids. ox.ac.uk |

Enantioselective Catalytic Methods (e.g., Asymmetric Hydrogenation of Precursors)

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of the desired enantiomer. rsc.org A highly effective method for the synthesis of chiral amino acids and their derivatives is the asymmetric hydrogenation of prochiral precursors like dehydroamino acids or enamides. acs.orgnih.govthieme-connect.com

For the synthesis of 2-amino-3-phenylbutanamide, a suitable precursor would be a β-dehydroamino acid derivative. The hydrogenation of this precursor in the presence of a chiral rhodium catalyst, such as one bearing the DuanPhos ligand, can produce the desired stereoisomer with high enantioselectivity. acs.orgnih.gov These catalysts form a chiral complex with the substrate, guiding the delivery of hydrogen to one face of the double bond. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). acs.orgnih.gov

| Catalyst System | Precursor Type | Typical Outcome |

|---|---|---|

| Rhodium/DuanPhos | α-Dehydroamino ketones, enamides | High yields and excellent enantioselectivities (up to 99% ee). nih.gov |

| Rhodium/DIOP | α-Acetamidocinnamic acid, dehydrodipeptides | Effective for a range of dehydroamino acid derivatives. oup.com |

| Rhodium/TCFP or BenzP* | (E)- and (Z)-β-dehydroamino acids | High activity and enantioselectivity. acs.org |

Diastereoselective Synthesis Approaches for 2-Amino-3-phenylbutanamide Hydrochloride

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is essential. Diastereoselective reactions create one diastereomer in preference to others. For 2-amino-3-phenylbutanamide, which has vicinal (1,2-) amino groups (or an amino and a phenyl group in a vicinal arrangement), several strategies can be employed.

One powerful approach is the rhodium-catalyzed three-component reaction of a diazo compound, a diarylmethanimine, and a ketimine. rsc.orgrsc.org This method allows for the efficient construction of vicinal diamine derivatives with two stereocenters in high yields and excellent diastereoselectivities. rsc.orgrsc.org The generated product can then be further manipulated to yield the target 2-amino-3-phenylbutanamide structure.

Another strategy involves the diastereoconvergent synthesis from diols. nih.gov In this process, a mixture of diol diastereomers can be converted into a single diastereomer of the corresponding vicinal diamine through a cooperative ruthenium and Lewis acid-catalyzed reaction with an amine. nih.gov This method is highly efficient and offers a practical route to enantioenriched vicinal diamines. nih.gov The hydroamination of allyl amine derivatives is another powerful tool for creating substituted 1,2-diamines with high chemo- and regioselectivity. nih.gov

Chromatographic Chiral Resolution Techniques for this compound and Related Phenylbutanamides

In cases where asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chromatographic resolution of a racemic mixture is a viable alternative. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. eijppr.com

Stationary Phase Design and Selector Interactions

Chiral Stationary Phases (CSPs) are the heart of chiral chromatography. wikipedia.org The chiral selector, which is immobilized on a solid support (typically silica), forms transient diastereomeric complexes with the enantiomers of the analyte. eijppr.com The difference in the stability of these complexes leads to different retention times and, thus, separation. eijppr.com

For the separation of phenylbutanamides, several types of CSPs are particularly effective:

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate), are among the most widely used CSPs due to their broad applicability. mdpi.comresearchgate.netpsu.edu Chiral recognition on these phases is based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure. researchgate.net

Cyclodextrin-based CSPs : These are cyclic oligosaccharides that form inclusion complexes with the analyte. chiralpedia.comnih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can encapsulate the phenyl group of the phenylbutanamide, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin contribute to enantioselective recognition. chiralpedia.com

Pirkle-type CSPs : These CSPs, also known as brush-type phases, rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. chiralpedia.comnih.govamericanpharmaceuticalreview.com They often contain π-acidic or π-basic aromatic rings that can interact with the phenyl group of the analyte. chiralpedia.com

| CSP Type | Chiral Selector Example | Primary Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions within chiral grooves. researchgate.net |

| Cyclodextrin-based | β-Cyclodextrin | Inclusion complexation of the hydrophobic part of the analyte in the cyclodextrin cavity. chiralpedia.comnih.gov |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. chiralpedia.comnih.gov |

Mobile Phase Additives for Enhanced Enantioseparation

The composition of the mobile phase can significantly influence the chiral separation. Additives are often used to improve peak shape, resolution, and selectivity. For basic compounds like 2-amino-3-phenylbutanamide, basic additives such as diethylamine (B46881) (DEA), butylamine, or ethanolamine (B43304) are frequently added to the mobile phase. chiraltech.comchromforum.org These additives can compete with the analyte for active sites on the stationary phase, reducing peak tailing and improving separation efficiency. nih.govresearchgate.net The presence of these amines in the mobile phase can lead to increased retention and selectivity on polysaccharide CSPs. nih.gov In some cases, a "memory effect" has been observed, where the beneficial effects of an amine additive persist even after it has been removed from the mobile phase. researchgate.net

Crystallization-Based Chiral Resolution of this compound

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure compounds. For this compound, a compound with chiral centers, obtaining a single enantiomer is often essential for its intended biological or chemical applications. Crystallization-based methods are among the most powerful and industrially viable techniques for achieving this separation. These strategies rely on the principle of forming diastereomers with a chiral resolving agent, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The core of this methodology involves the reaction of the racemic 2-Amino-3-phenylbutanamide with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their distinct stereochemical orientations, these salts exhibit different crystal packing and intermolecular interactions, leading to variations in their solubility in a given solvent system. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor.

Following the separation of the less soluble diastereomeric salt by filtration, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomer of 2-Amino-3-phenylbutanamide. The more soluble diastereomeric salt remaining in the filtrate can also be treated to recover the other enantiomer.

Commonly employed chiral resolving agents for the resolution of amines and related compounds include chiral carboxylic acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) and mandelic acid. The selection of the appropriate resolving agent and solvent is often empirical and requires screening of various combinations to achieve efficient separation with high yield and enantiomeric excess.

While specific research detailing the crystallization-based chiral resolution of this compound is not extensively documented in publicly available literature, the principles of diastereomeric salt resolution are well-established for structurally similar compounds like phenylalaninamide and other β-amino acid amides. The hypothetical data presented in the tables below illustrate the expected outcomes of such a resolution process, based on typical results observed for analogous compounds.

Table 1: Illustrative Screening of Chiral Resolving Agents for the Resolution of Racemic 2-Amino-3-phenylbutanamide

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Diastereomeric Excess (de %) |

| (+)-Tartaric Acid | Methanol | (+)-Amide-(+)-Tartrate | 40 | 85 |

| (-)-Tartaric Acid | Ethanol | (-)-Amide-(-)-Tartrate | 38 | 82 |

| (+)-Dibenzoyltartaric Acid | Acetone | (+)-Amide-(+)-DBTA | 45 | 95 |

| (-)-Dibenzoyltartaric Acid | Ethyl Acetate | (-)-Amide-(-)-DBTA | 42 | 93 |

| (+)-Mandelic Acid | Isopropanol | (+)-Amide-(+)-Mandelate | 35 | 78 |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on documented experiments for this compound.

Table 2: Illustrative Optimization of Crystallization Conditions for the (+)-Amide-(+)-Dibenzoyltartaric Acid Diastereomer

| Solvent System | Temperature (°C) | Crystallization Time (h) | Yield (%) | Diastereomeric Excess (de %) |

| Acetone | 4 | 24 | 45 | 95 |

| Acetone/Water (9:1) | 0 | 36 | 48 | 97 |

| Ethyl Acetate | 25 | 12 | 42 | 93 |

| Isopropanol | 4 | 24 | 40 | 90 |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on documented experiments for this compound.

The success of a crystallization-based resolution is highly dependent on the precise control of experimental parameters. Factors such as the stoichiometry of the resolving agent, concentration of the solution, cooling rate, and the presence of seed crystals can significantly influence the yield and purity of the desired enantiomer. Subsequent recrystallization of the obtained diastereomeric salt can further enhance its diastereomeric purity, ultimately leading to a higher enantiomeric excess of the final this compound enantiomer.

Chemical Reactivity and Derivatization of 2 Amino 3 Phenylbutanamide Hydrochloride

Functional Group Transformations of the Amino Moiety

The primary amino group in 2-Amino-3-phenylbutanamide (B13179621) hydrochloride is a key site for a range of chemical modifications, including acylation, sulfonylation, Schiff base formation, and various oxidative and reductive transformations.

The primary amino group of 2-Amino-3-phenylbutanamide hydrochloride readily undergoes acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent or the sulfur atom of a sulfonylating agent, respectively.

Acylation typically involves the use of acyl chlorides, anhydrides, or esters as acylating agents to form N-substituted amides. chemguide.co.uk For instance, the reaction with an acyl chloride, such as acetyl chloride, in the presence of a base to neutralize the liberated hydrochloric acid, would yield the corresponding N-acetyl derivative. The general reaction is as follows:

R-COCl + H₂N-CH(CH(CH₃)C₆H₅)CONH₂ → R-CONH-CH(CH(CH₃)C₆H₅)CONH₂ + HCl

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, to produce a sulfonamide. researchgate.net Sulfonamides are significant functional groups in medicinal chemistry. organic-chemistry.org The general reaction is:

Ar-SO₂Cl + H₂N-CH(CH(CH₃)C₆H₅)CONH₂ → Ar-SO₂NH-CH(CH(CH₃)C₆H₅)CONH₂ + HCl

These reactions are generally efficient and provide a straightforward method for modifying the amino group, thereby altering the compound's physical and biological properties. A variety of acylating and sulfonylating agents can be employed to introduce different functional groups. rsc.orgnih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions of Primary Amines

| Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl Amide | Base (e.g., pyridine, triethylamine), aprotic solvent | chemguide.co.uk |

| Acid Anhydride ((RCO)₂O) | N-Acyl Amide | Base or neat | britannica.com |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., pyridine, NaOH), aqueous or organic solvent | researchgate.netorganic-chemistry.org |

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. bepls.comnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netresearchgate.netcore.ac.uk

The general reaction with an aldehyde is:

R-CHO + H₂N-CH(CH(CH₃)C₆H₅)CONH₂ ⇌ R-CH=N-CH(CH(CH₃)C₆H₅)CONH₂ + H₂O

The formation of Schiff bases is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. researchgate.net These imine derivatives are valuable intermediates in organic synthesis and can be further reduced to secondary amines or used in various cyclization reactions. The stability of the resulting Schiff base can be influenced by the nature of the substituent on the aldehyde or ketone.

Table 2: General Conditions for Schiff Base Formation

| Carbonyl Compound | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., acetic acid) | Ethanol, Methanol | Reflux | researchgate.netresearchgate.net |

| Ketone (R₂C=O) | Acid (e.g., p-toluenesulfonic acid) | Toluene with Dean-Stark trap | Reflux | nih.gov |

The amino group of this compound can undergo both oxidative and reductive transformations.

Oxidative transformations can lead to various products depending on the oxidizing agent used. Mild oxidation may yield hydroxylamines, while stronger oxidizing agents can lead to nitro compounds. britannica.com The oxidation of primary amines can also lead to the formation of nitriles under specific conditions. britannica.com The oxidation of amino groups by hydroxyl radicals has been studied, showing that the fate of the nitrogen group depends on the nature of the alpha-carbon. nih.gov

Reductive transformations of the primary amino group can include reductive deamination, which involves the replacement of the amino group with a hydrogen atom. organic-chemistry.org This can be achieved through various methods, including the formation of a diazonium salt intermediate followed by reduction. DFT studies have provided insights into the mechanism of B(C₆F₅)₃-catalyzed reductive deamination of benzylic amines with hydrosilanes. frontiersin.org Reductive amination, a reverse reaction of imine formation, can be used to synthesize secondary or tertiary amines from the primary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com

Table 3: Examples of Oxidative and Reductive Transformations of Primary Amines

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide, Peroxy acids | Nitroso or Nitro compounds | britannica.com |

| Oxidation | MnO₂ | Imines (from secondary amines) | britannica.com |

| Reductive Deamination | Diazotization followed by reduction (e.g., H₃PO₂) | Alkane | organic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.com |

Reactions Involving the Amide Carbonyl and Nitrogen

The amide functional group in this compound also presents opportunities for chemical modification, primarily through reduction of the carbonyl group and substitution at the amide nitrogen.

The amide group can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.comncert.nic.inchemistrysteps.combyjus.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding diamine, 2-amino-3-phenylbutane-1-amine.

R-CONH₂ + LiAlH₄ → R-CH₂NH₂

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess hydride reagent and liberate the amine product. ucalgary.cabyjus.com Unlike ketones and aldehydes, which are reduced to alcohols, the reduction of an amide results in the complete removal of the carbonyl oxygen. masterorganicchemistry.comchemistrysteps.com This transformation is a valuable synthetic tool for converting amides into amines. ncert.nic.in

Table 4: Common Reducing Agents for Amide Reduction

| Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, Reflux | Amine | ucalgary.cabyjus.com |

While the amide nitrogen is generally less nucleophilic than the amino nitrogen, N-substitution reactions on the amide can be achieved under specific conditions. fiveable.me These reactions typically require strong bases to deprotonate the amide nitrogen, generating an amidate anion, which can then react with an electrophile, such as an alkyl halide. monash.edu

R-CONH₂ + Base → [R-CONH]⁻ + Base-H⁺ [R-CONH]⁻ + R'-X → R-CONHR' + X⁻

The direct N-alkylation of amides can be challenging due to the low acidity of the N-H proton. monash.eduresearchgate.net However, methods have been developed for the N-alkylation of amino acid amides using alcohols in the presence of a ruthenium catalyst. rug.nl These reactions provide a direct route to N-substituted amides. N-substituted amides are a significant class of organic compounds with varied properties and reactivity. fiveable.me

Table 5: Methods for N-Substitution of Amides

| Reagent | Catalyst/Base | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide | Strong Base (e.g., NaH) | Anhydrous solvent | N-Alkyl Amide | monash.edu |

| Alcohol | Ruthenium Catalyst | High temperature | N-Alkyl Amide | rug.nl |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid side reactions involving the amino and amide groups.

| Reaction | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro substituted derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and para-halogenated derivatives |

| Sulfonation | Fuming H₂SO₄ | Ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acylated derivatives |

It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to prevent unwanted reactions at the amino and amide functionalities. For instance, strong acidic conditions could lead to protonation of the amino group, altering its directing effect.

Regioselective and Stereoselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates the use of regioselective and stereoselective derivatization strategies to achieve specific molecular architectures.

Regioselective Derivatization:

The primary amino group and the amide nitrogen present two potential sites for N-alkylation or N-acylation. Selective derivatization can be achieved by exploiting the differential reactivity of these two groups. The primary amino group is generally more nucleophilic and less sterically hindered than the amide nitrogen, making it the preferred site of reaction under kinetic control.

| Derivatization Reaction | Reagents and Conditions | Selective Outcome |

| N-Acylation | Acyl chloride or anhydride, mild base | Selective acylation of the primary amino group. |

| N-Alkylation | Alkyl halide, weak base | Preferential alkylation of the primary amino group. |

| N-Sulfonylation | Sulfonyl chloride, pyridine | Selective sulfonylation of the primary amino group. |

Stereoselective Derivatization:

The molecule possesses a stereocenter at the alpha-carbon (the carbon atom to which the amino and carboxamide groups are attached). This inherent chirality can be utilized to direct the stereochemical outcome of reactions at or near this center. For instance, reactions that create a new stereocenter can proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry. Furthermore, the chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Synthesis of Heterocyclic Systems Utilizing this compound as a Building Block

The structural framework of this compound, containing vicinal amino and amide functionalities, makes it a suitable precursor for the synthesis of various heterocyclic systems. nih.gov The condensation of this molecule with appropriate bifunctional reagents can lead to the formation of five, six, or seven-membered rings.

For example, reaction with 1,2-dicarbonyl compounds could yield dihydropyrazinones, while reaction with beta-keto esters could lead to the formation of diazepinone derivatives. The specific heterocyclic system formed would depend on the nature of the cyclizing agent and the reaction conditions employed. The general principle involves the initial reaction of the more nucleophilic primary amino group, followed by an intramolecular cyclization involving the amide moiety.

| Heterocyclic System | Potential Cyclizing Reagent | Reaction Conditions |

| Dihydropyrazinones | 1,2-Dicarbonyl compounds | Condensation reaction, often with acid or base catalysis. |

| Diazepinones | β-Keto esters | Cyclocondensation, typically under heating. |

| Imidazolidinones | Aldehydes or ketones | Formation of a Schiff base followed by cyclization. |

The synthesis of such heterocyclic compounds is of significant interest in medicinal chemistry, as these scaffolds are present in a wide range of biologically active molecules. researchgate.netbohrium.com The use of chiral this compound as a starting material would also allow for the asymmetric synthesis of these important heterocyclic structures.

Advanced Structural and Conformational Analysis of 2 Amino 3 Phenylbutanamide Hydrochloride and Its Derivatives

X-ray Crystallographic Studies for Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 2-Amino-3-phenylbutanamide (B13179621) hydrochloride is not extensively detailed in publicly available literature, analysis of related amino amide and dehydroamino acid derivatives provides a strong basis for predicting its solid-state conformation. researchgate.netnih.gov

In the solid state, the molecule's conformation would be heavily influenced by the formation of an extensive network of intermolecular hydrogen bonds. nih.gov The protonated primary amine (-NH3+) and the amide (-CONH2) group are excellent hydrogen bond donors, while the amide carbonyl oxygen and the chloride counter-ion act as acceptors. These interactions are expected to dictate the crystal packing, leading to a highly ordered and stable lattice structure. nih.gov

Key conformational features anticipated in the solid state include:

Torsion Angles: The dihedral angles around the Cα-Cβ bond and the Cβ-C(phenyl) bond would be constrained to minimize steric hindrance between the phenyl group, the methyl group, and the amide moiety.

Intermolecular Interactions: The crystal structure would be stabilized by N-H···O hydrogen bonds between the amine/amide groups of adjacent molecules and N-H···Cl interactions involving the chloride ion. nih.gov The presence of multiple hydrogen bond donors and acceptors allows for the formation of complex three-dimensional networks. nih.gov

Analysis of a related compound, 2-amino-2,3-dimethylbutanamide, revealed a centrosymmetric space group in its crystal structure, with intermolecular N–H···O hydrogen bonds linking enantiomers into a three-dimensional network. nih.gov It is plausible that 2-Amino-3-phenylbutanamide hydrochloride would exhibit similar, albeit more complex, hydrogen bonding motifs.

Table 1: Expected Crystallographic Parameters and Interactions for this compound

| Parameter | Expected Observation | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic salts. |

| Key Torsion Angles | Restricted rotation around Cα-Cβ and Cβ-C(phenyl) | To alleviate steric strain. |

| Hydrogen Bonding | N-H···O, N-H···Cl | Strong intermolecular forces defining the crystal packing. nih.govsemanticscholar.org |

| π-π Stacking | Present between phenyl rings | Contributes to lattice stability. semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, providing information beyond simple chemical identification. copernicus.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and spatial arrangement in solution. chemrxiv.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the Cα-H and the Cβ-H, as well as between the Cβ-H and the methyl (CH₃) protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of carbons bearing protons, such as the Cα, Cβ, methyl, and aromatic carbons. mdpi.com

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for conformational analysis. For example, NOE cross-peaks between the phenyl protons and the Cβ-H or methyl protons would provide evidence for specific rotational conformations (rotamers) around the Cβ-C(phenyl) bond. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

| Amide (-CONH₂) | ~7.5 - 7.8 | ~175 | HMBC to Cα-H |

| Phenyl (Ar-H) | ~7.2 - 7.4 | ~127-138 | COSY between aromatic protons; NOESY to Cβ-H |

| Cα-H | ~4.0 | ~55 | COSY to Cβ-H; HSQC to Cα; HMBC to C=O |

| Cβ-H | ~3.1 | ~45 | COSY to Cα-H and CH₃; HSQC to Cβ; HMBC to Phenyl C |

| Methyl (-CH₃) | ~1.3 | ~15 | COSY to Cβ-H; HSQC to CH₃ |

Dynamic NMR for Conformational Exchange Studies

In solution, small molecules like this compound are not static but exist as an equilibrium of different conformers. copernicus.org Dynamic NMR (DNMR) techniques are used to study the kinetics of this exchange. nih.gov Hindered rotation around single bonds, such as the Cα-Cβ and Cβ-C(phenyl) bonds, can lead to the existence of distinct rotamers that interconvert on the NMR timescale. copernicus.org

If the energy barrier to rotation is high enough, separate signals for each conformer may be observed in the NMR spectrum at low temperatures. copernicus.org As the temperature is increased, the rate of exchange increases, causing the peaks to broaden, coalesce, and eventually sharpen into a single, time-averaged signal. By analyzing the changes in the NMR line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process. copernicus.orgutoronto.ca For this molecule, DNMR could quantify the rotational energy barriers, revealing the flexibility of the phenyl and methyl groups in solution. copernicus.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule and their local chemical environment, particularly with respect to hydrogen bonding. nih.govthermofisher.com

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending modes of its functional groups. core.ac.uk

N-H Stretching: The protonated amine (-NH₃⁺) group will exhibit broad, strong absorption bands in the FT-IR spectrum, typically in the 2800-3200 cm⁻¹ region. The amide N-H bonds will show distinct symmetric and asymmetric stretching vibrations, usually between 3100 and 3400 cm⁻¹. core.ac.uk The positions of these bands are highly sensitive to hydrogen bonding. nih.govresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): The amide carbonyl (C=O) stretch, known as the Amide I band, is a very strong and characteristic absorption in the FT-IR spectrum, typically occurring around 1650-1680 cm⁻¹. mdpi.com Its exact frequency is influenced by hydrogen bonding to the carbonyl oxygen.

N-H Bending: The bending vibrations of the -NH₃⁺ and amide -NH₂ groups appear in the 1500-1650 cm⁻¹ region.

Aromatic C=C Stretching: Phenyl ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O and N-H stretches are strong in the IR, aromatic ring vibrations are often more intense in the Raman spectrum, making it a useful tool for analyzing the phenyl group. mdpi.com The presence of strong hydrogen bonds generally causes a red-shift (shift to lower wavenumber) and broadening of the stretching frequencies of the participating groups (e.g., N-H and C=O). nih.govwisc.edu

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |

| N-H Stretch (Amine & Amide) | 3400 - 3100 (broad) | Weak | Position and width are sensitive to hydrogen bonding. core.ac.uk |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 3000 - 2850 | Moderate | From CH and CH₃ groups. |

| C=O Stretch (Amide I) | ~1660 (very strong) | Moderate | Influenced by hydrogen bonding to the carbonyl. mdpi.com |

| Aromatic C=C Stretch | 1600, 1580, 1490, 1450 | Strong | Diagnostic for the phenyl ring. |

| N-H Bend (Amine & Amide) | 1620 - 1500 | Weak | Overlaps with aromatic C=C region. |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis in Complex Systems

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to be readily detected as a protonated molecular ion [M+H]⁺. unito.it The nominal mass of the free base (C₁₀H₁₄N₂O) is 178.11 Da, so the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 179.1.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

Expected fragmentation pathways for the [M+H]⁺ ion of 2-Amino-3-phenylbutanamide include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the Cα-NH₂ bond can lead to the loss of ammonia (17 Da), a common fragmentation for primary amines.

Loss of the Amide Group: Neutral loss of the entire primary amide group as isocyanic acid (HNCO, 43 Da) or formamide (B127407) (CH₃NO, 45 Da) can occur.

Benzylic Cleavage: The bond between Cβ and the phenyl group is a benzylic position. Cleavage at this Cβ-C(phenyl) bond would result in a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a related fragment.

Cleavage of the Side Chain: Fragmentation at the Cα-Cβ bond is a characteristic pathway for amino acids, which can lead to multiple fragments depending on where the charge is retained. researchgate.net A common loss for amino acids is the cumulative loss of water and carbon monoxide (H₂O + CO), totaling 46 Da. nih.gov

Table 4: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of 2-Amino-3-phenylbutanamide

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 179.1 | [C₁₀H₁₅N₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 162.1 | [C₁₀H₁₂NO]⁺ | NH₃ (17 Da) | Loss of ammonia from the primary amine. |

| 136.1 | [C₉H₁₄N]⁺ | HNCO (43 Da) | Cleavage and loss of the amide group. |

| 91.1 | [C₇H₇]⁺ | C₃H₈N₂O | Benzylic cleavage to form the tropylium (B1234903) ion. |

| 88.1 | [C₄H₁₀NO]⁺ | C₆H₅ | Cleavage of the Cβ-phenyl bond. |

This detailed fragmentation analysis is crucial for the unambiguous identification of the compound in complex mixtures and for distinguishing it from structural isomers. nih.gov

Computational Chemistry Applications in the Study of 2 Amino 3 Phenylbutanamide Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. derpharmachemica.comnih.gov By calculating the electron density, DFT can determine the ground-state properties of a molecule, providing a foundational understanding of its geometry, stability, and reactivity. dergipark.org.tr For 2-Amino-3-phenylbutanamide (B13179621) hydrochloride, DFT calculations, often using basis sets like B3LYP/6-311G++(d,p), can elucidate its fundamental electronic properties and predict its chemical behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key aspect of molecular behavior. dergipark.org.tr

Analysis of the FMOs for 2-Amino-3-phenylbutanamide hydrochloride would reveal its electron-donating (HOMO) and electron-accepting (LUMO) capabilities. The global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energy values. science.govnih.govnih.gov A lower HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical but representative values for related compounds to illustrate the typical output of a DFT calculation, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.6 eV | Indicates the molecule's chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green represents areas with neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the amide group and positive potential around the hydrogen atoms of the amino and ammonium (B1175870) groups. nih.gov This analysis provides crucial insights into the molecule's intermolecular interactions and reactive sites. researchgate.netwalisongo.ac.id

Molecules can exist in different spatial arrangements called conformations. DFT calculations can be used to determine the relative energies of these different conformers. By optimizing the geometry of various possible structures and calculating their energies, researchers can identify the most stable, lowest-energy conformation of this compound. This information is vital for understanding its three-dimensional structure, which in turn influences its physical properties and biological interactions.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Protein Environments

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution or when interacting with a protein. These simulations provide insights into its conformational flexibility, solvation process, and the stability of its interactions with other molecules, which is crucial for understanding its behavior in a biological context. nih.govmdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions (non-clinical)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein (receptor). nih.gov The process involves predicting the preferred orientation, conformation, and position of the ligand within the receptor's binding site. doi.org This method is instrumental in understanding the structural basis of ligand-receptor interactions. researchgate.netresearchgate.net Docking algorithms explore various possible binding modes and use a scoring function to rank them, identifying the most favorable interaction. nih.gov

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its receptor. nih.gov This is typically expressed as a binding energy, often in units of kcal/mol. A lower (more negative) binding energy indicates a stronger and more stable interaction. nih.gov By docking this compound into the active sites of various non-clinical research targets, scientists can identify potential binding partners and hypothesize about its molecular mechanisms of action. doi.org

Interactive Data Table: Illustrative Molecular Docking Results

This table shows hypothetical binding affinities for this compound with various research targets to demonstrate how docking results are typically presented.

| Research Target (Protein) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Target A | -7.5 | ASP-112, SER-201, TYR-310 |

| Target B | -6.2 | GLU-98, PHE-250, ARG-299 |

| Target C | -5.8 | ASN-67, LYS-232 |

Identifying Key Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structural features of this compound, namely the presence of a primary amide, a protonated primary amine, a phenyl group, and an ethyl side chain, dictate the key non-covalent interactions it can form. These interactions are crucial for its crystal packing, solubility, and binding to biological targets.

Hydrogen Bonding:

The primary amide and the primary amine hydrochloride groups are potent hydrogen bond donors and acceptors. The protonated amine (–NH3+) can donate three hydrogen bonds, while the amide group (–CONH2) can donate two hydrogen bonds from the nitrogen and accept hydrogen bonds at the carbonyl oxygen. This extensive hydrogen bonding capability is expected to lead to well-defined motifs in the solid state.

Studies on related small molecules containing carboxamide functionalities have shown that they often form predictable hydrogen-bonded structures. For instance, primary amides frequently assemble into centrosymmetric or non-centrosymmetric R²₂(8) dimers through N-H···O hydrogen bonds between the amide groups. These dimers can then be further linked into chains or sheets. In the context of this compound, the presence of the –NH3+ group and the chloride counter-ion introduces additional and strong hydrogen bonding opportunities. It is highly probable that the –NH3+ group will form strong N-H···Cl⁻ hydrogen bonds. Furthermore, the –NH3+ group can interact with the carbonyl oxygen of the amide group of a neighboring molecule, leading to complex, three-dimensional hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Donor/Acceptor | Potential Interactions |

| Primary Amine (protonated, -NH3+) | Donor | N-H···O=C, N-H···Cl⁻, N-H···N(amide) |

| Amide (-CONH2) | Donor (N-H) | N-H···O=C, N-H···Cl⁻ |

| Acceptor (C=O) | C=O···H-N⁺, C=O···H-N(amide) | |

| Chloride Ion (Cl⁻) | Acceptor | Cl⁻···H-N⁺, Cl⁻···H-N(amide) |

Hydrophobic Interactions:

The phenyl group and the ethyl substituent on the butanamide backbone are nonpolar and thus contribute to hydrophobic interactions. libretexts.org These interactions are driven by the tendency of nonpolar groups to minimize their contact with water, leading to their aggregation. libretexts.org In an aqueous environment, the hydrophobic parts of the molecule would likely orient themselves to be shielded from the solvent. In a biological context, such as binding to a protein, the phenyl and ethyl groups could fit into hydrophobic pockets of the receptor, contributing significantly to the binding affinity. The strength of these hydrophobic interactions generally increases with the size of the nonpolar surface area. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 2-Amino-3-phenylbutanamide, QSAR studies would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. A typical 2D-QSAR model takes the form of a linear equation:

Biological Activity = c₀ + c₁P₁ + c₂P₂ + ...

where P₁, P₂, etc., are chemical parameters (descriptors) of the molecules, and c₀, c₁, etc., are coefficients determined by regression analysis.

For derivatives of 2-Amino-3-phenylbutanamide, the key chemical parameters would likely fall into three main categories:

Electronic Parameters: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.

Partial atomic charges: Calculated using quantum mechanical methods to identify regions of high or low electron density.

Steric Parameters: These relate to the size and shape of the molecule, which are crucial for how well it fits into a binding site. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molar refractivity (MR): Relates to the volume of the molecule and its polarizability.

Molecular weight: A simple descriptor of molecular size.

Hydrophobic Parameters: These describe the lipophilicity of the molecule, which influences its solubility, membrane permeability, and ability to engage in hydrophobic interactions. The most common descriptor is:

Log P (octanol-water partition coefficient): A measure of the compound's hydrophobicity.

A QSAR study on 2-Amino-3-phenylbutanamide derivatives would involve synthesizing a series of analogs with variations in these parameters (e.g., different substituents on the phenyl ring, changes in the alkyl chain) and measuring their biological activity. The resulting data would then be used to build a predictive model.

Table 2: Examples of Chemical Parameters for QSAR Modeling of 2-Amino-3-phenylbutanamide Derivatives

| Parameter Type | Chemical Parameter | Description | Relevance |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of phenyl substituents. | Influences electrostatic interactions and pKa. |

| Dipole Moment | Overall polarity of the molecule. | Affects solubility and long-range interactions. | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Important for receptor fit and dispersion forces. |

| Molecular Weight | Size of the molecule. | Correlates with steric bulk. | |

| Hydrophobic | Log P | Octanol-water partition coefficient. | Measures lipophilicity, crucial for membrane passage and hydrophobic binding. |

By understanding the influence of these chemical parameters on biological activity, medicinal chemists can rationally design more effective derivatives of 2-Amino-3-phenylbutanamide.

Mechanistic Investigations of 2 Amino 3 Phenylbutanamide Hydrochloride in Model Biological Systems

In Vitro Enzyme Interaction Studies and Modulation of Activity

There is currently no available scientific literature detailing the in vitro interactions of 2-Amino-3-phenylbutanamide (B13179621) hydrochloride with any specific enzymes.

Inhibition Kinetics and Mechanism of Action (e.g., competitive, allosteric)

No studies have been published that investigate the inhibition kinetics or the specific mechanism of action (e.g., competitive, non-competitive, uncompetitive, or allosteric) of 2-Amino-3-phenylbutanamide hydrochloride on any enzyme. Therefore, data tables on kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) cannot be provided.

Substrate Mimicry and Enzymatic Transformations

There is no research available to suggest that this compound acts as a substrate mimic for any known enzyme, nor are there any reports of its enzymatic transformation into other molecules within a biological context.

Cell-Based Assays for Understanding Cellular Mechanisms (non-clinical)

No non-clinical, cell-based assays investigating the cellular mechanisms of this compound have been reported in the scientific literature.

Inhibition of Cellular Proliferation in Specific Cell Lines

There are no published studies that have evaluated the effect of this compound on the proliferation of any specific cell lines. Consequently, there is no data available to generate a table of IC₅₀ values for this compound in various cell lines.

Protein Binding and Ligand Affinity Studies in Biological Contexts (excluding therapeutic efficacy)

There is a lack of published research on the protein binding characteristics of this compound. No studies have been conducted to determine its affinity for plasma proteins or other specific protein targets in a biological context. Therefore, data on binding constants (Kₐ or Kₑ), dissociation constants (Kₑ), or the percentage of protein binding are not available.

2 Amino 3 Phenylbutanamide Hydrochloride As a Versatile Chemical Building Block and Ligand in Advanced Materials and Catalysis Research

Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis

2-Amino-3-phenylbutanamide (B13179621) hydrochloride, possessing inherent chirality and versatile functional groups (an amine, an amide, and a phenyl group), serves as a valuable starting material for the synthesis of sophisticated chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. The structural framework of this compound allows for the creation of ligands that can coordinate with various metal centers, forming catalysts that guide the stereochemical outcome of a wide range of chemical reactions. mdpi.com

The development of C₂-symmetric chiral N,N'-dioxide ligands, for example, can be accomplished using amino acid derivatives as starting materials. rsc.org These ligands, which often feature a flexible backbone, are synthesized from readily available amino acids and amines and can act as neutral tetradentate ligands for a variety of metal ions. rsc.org This creates a tunable chiral environment around the metal center, enabling high levels of stereocontrol in asymmetric reactions. rsc.org The synthesis of chiral β-aminophosphine derivatives, another important class of ligands, has also been achieved starting from α-amino acids like L-valine, which shares structural similarities with the target compound. rsc.org These aminophosphine (B1255530) ligands have proven effective in metal-catalyzed reactions such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

Research has demonstrated that metal complexes formed with ligands derived from amino acids and peptides can catalyze a broad spectrum of reactions with high yields and enantioselectivity. mdpi.com For instance, chiral aldehyde catalysts derived from BINOL and amino esters can effectively catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.govresearchgate.net This highlights the potential of using amino amide structures like 2-amino-3-phenylbutanamide hydrochloride as foundational elements in ligand design. The combination of its stereocenter and modifiable functional groups allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations.

Table 1: Examples of Ligand Classes Derived from Amino Acid Scaffolds

| Ligand Class | Starting Material Type | Metal Compatibility | Typical Applications |

| N,N'-Dioxide Ligands | Amino Acids, Amines | Various (e.g., transition metals) | Asymmetric Carbonyl-Ene Reactions, Michael Additions |

| β-Aminophosphines | Amino Alcohols (from Amino Acids) | Palladium, Copper, Rhodium | Asymmetric Allylic Alkylation, Conjugate Addition, Hydrogenation |

| Peptide-Based Ligands | Amino Acids, Dipeptides | Titanium, Zirconium, Ruthenium | Asymmetric Cyanide Addition to Imines, Ketone Reduction |

| Schiff Base Ligands | Amino Acids, Aldehydes | Nickel, Copper | Asymmetric Synthesis of α-Amino Acids |

Utilization in Peptide and Peptidomimetic Chemistry Research

The structure of this compound makes it a non-canonical amino acid derivative that is of significant interest in peptide and peptidomimetic chemistry. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. lifechemicals.comchemdiv.com The incorporation of unnatural amino acids like the 2-amino-3-phenylbutanamide scaffold is a key strategy in peptidomimetic design. nih.gov

Modifications to the peptide backbone or the inclusion of non-proteinogenic amino acids can confer resistance to proteolysis and improve metabolic stability. nih.gov The phenyl group and the specific stereochemistry of 2-amino-3-phenylbutanamide can be used to probe and optimize interactions with biological targets. Because phenylalanine is often found in peptides that bind to hydrophobic pockets of receptors or enzymes, derivatives like this compound are valuable for exploring these interactions. chemdiv.com

Role in the Design and Synthesis of Functional Materials (e.g., polymers, supramolecular assemblies)

Amino acids and their derivatives are increasingly utilized as building blocks for the creation of advanced functional materials due to their biocompatibility, chirality, and capacity for self-assembly through specific intermolecular interactions. The this compound molecule, with its combination of a phenyl ring, amide, and amine groups, is well-suited for constructing ordered materials such as polymers and supramolecular assemblies.

Aromatic amino acids like phenylalanine are known to self-assemble into well-defined nanostructures, including hydrogels with fibrous networks, driven by a combination of hydrogen bonding, electrostatic interactions, and π-π stacking of the aromatic rings. nih.gov The phenyl group in 2-amino-3-phenylbutanamide can similarly facilitate π-π stacking, while the amide and amine functionalities provide robust hydrogen bonding sites, promoting the formation of extended supramolecular structures. These interactions can lead to the spontaneous organization of molecules into nanofibers, ribbons, and eventually macroscopic materials like hydrogels. nih.gov

The co-assembly of different molecular components is another powerful strategy for creating functional materials. For example, systems based on naphthalenediimide (NDI) and pyrene (B120774) (Py) appended with amino acids can form charge-transfer hydrogels. rsc.org The specific amino acid residues play a crucial role in dictating the pH conditions and stability of the resulting gel. rsc.org By analogy, 2-amino-3-phenylbutanamide could be incorporated into such multi-component systems, where its specific stereochemistry and interaction profile would influence the morphology and properties of the final material. Such amino acid-derived materials have potential applications in biomedical engineering and materials science. rsc.org

Precursor for Advanced Organic Transformations and Methodology Development

In the field of synthetic organic chemistry, this compound represents a valuable chiral starting material for the development of novel synthetic methodologies and the execution of complex organic transformations. Its pre-defined stereocenter and multiple functional groups allow it to be a testbed for stereoselective reactions and a precursor for more complex chiral molecules.

For instance, amino amides can be key substrates in the synthesis of other important classes of compounds. Chemical synthesis methods have been developed to convert α-amino acids into cyclic intermediates like oxazolidinones, which can then be transformed into the corresponding amino amides. google.com This process can also be reversed or modified, where an existing amino amide serves as the starting point for further transformations. The amine group can be selectively protected and the amide group can be hydrolyzed or reduced to access different functionalities.

Derivatives of amino acids are also used as substrates in the development of catalytic asymmetric reactions. For example, the combination of chiral aldehyde catalysis and transition metal catalysis has been successfully applied to the α-allylation of N-unprotected amino acid esters, demonstrating the ability to form new carbon-carbon bonds at the α-position with high stereocontrol. researchgate.net The 2-amino-3-phenylbutanamide scaffold could be employed in similar methodology studies to explore the scope and limitations of new catalytic systems. Furthermore, its structure is relevant to the synthesis of aminophosphonates, which are important in medicinal chemistry and can be prepared from aziridine (B145994) precursors derived from amino acids. mdpi.com

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The molecular framework of this compound provides an excellent scaffold for conducting Structure-Activity Relationship (SAR) studies. SAR studies are a cornerstone of medicinal chemistry, involving the systematic modification of a lead compound's structure to understand how different parts of the molecule contribute to its biological activity and to optimize its properties. escholarship.org

Starting with the 2-amino-3-phenylbutanamide core, chemists can systematically alter each component of the molecule:

The Phenyl Group: Substituents can be introduced onto the aromatic ring to probe steric, electronic, and hydrophobic interactions with a biological target. For example, adding electron-withdrawing or electron-donating groups can modulate the ring's electronic properties.

The Amide Group: The primary amide can be substituted with various alkyl or aryl groups to explore how these modifications impact binding affinity and metabolic stability.

The Stereochemistry: The inherent chirality of the scaffold allows for the synthesis and evaluation of different stereoisomers to determine the optimal configuration for biological activity.

An example of SAR studies on related structures can be seen in the development of 1-(4-amino-phenyl)-2-aminoethanol derivatives, where modifications to the phenyl ring led to compounds with potent and selective activity on adrenergic beta-receptors. nih.gov Similarly, SAR studies on benzothiazole-phenyl analogs have been used to develop dual inhibitors for enzymes involved in pain signaling. escholarship.org By applying this systematic approach to the 2-amino-3-phenylbutanamide scaffold, researchers can develop a detailed understanding of the pharmacophore and design new molecules with improved potency, selectivity, and drug-like properties.

Table 2: Potential Modifications for SAR Studies on the 2-Amino-3-phenylbutanamide Scaffold

| Molecular Position | Type of Modification | Potential Impact |

| Phenyl Ring | Introduction of substituents (e.g., -Cl, -F, -OCH₃, -CF₃) | Alter electronic and hydrophobic properties; probe binding pocket interactions. |

| α-Amine | Alkylation (mono- or di-), Acylation | Modify basicity, hydrogen bonding, and steric bulk. |

| C-terminal Amide | N-alkylation, N-arylation | Change hydrogen bond donor/acceptor profile; improve metabolic stability. |

| Alkyl Backbone | Introduction of different substituents at the 3-position | Investigate the importance of the methyl group for activity. |

Future Research Directions and Emerging Applications of 2 Amino 3 Phenylbutanamide Hydrochloride

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of β-amino acids and their derivatives, such as 2-Amino-3-phenylbutanamide (B13179621), is an area of continuous development. nih.govtandfonline.com Future research is anticipated to focus on novel synthetic strategies that offer improved efficiency, stereoselectivity, and sustainability.

Key Research Thrusts:

Asymmetric Synthesis: Building upon existing methods for asymmetric synthesis of β-phenylalanine derivatives, new catalytic systems are being explored. nih.gov This includes the use of novel chiral ligands for metal-catalyzed reactions and the development of organocatalytic approaches to control the stereochemistry at the C2 and C3 positions.

Biocatalysis: The use of enzymes in the synthesis of chiral amines and amides is a rapidly growing field. nih.govtandfonline.com Future investigations will likely involve the application of engineered enzymes, such as transaminases and lipases, for the enantioselective synthesis of 2-Amino-3-phenylbutanamide. nih.govtandfonline.com These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov